dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chanofruticosinate is an indole alkaloid primarily isolated from the genus Kopsia, a group of trees and shrubs native to Southeast Asia . This compound is characterized by its complex, polycyclic ring structures and often exhibits potent biological activities. The molecular formula of methyl chanofruticosinate is C₂₃H₂₆N₂O₅, and it has a molecular weight of 410.46 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl chanofruticosinate can be synthesized through various methods. One common approach involves the initial extraction of the compound from the leaves of Kopsia species using silica gel column chromatography with gradient methanol-chloroform as the mobile phase . This is followed by centrifugal thin-layer chromatography using ammonia-saturated diethyl ether-hexane .
Industrial Production Methods: Industrial production of methyl chanofruticosinate typically involves large-scale extraction from natural sources. The process includes solvent extraction, distillation, pressing, and sublimation . The selection of solvents is crucial for efficient extraction, with factors such as selectivity, solubility, cost, and safety being considered .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl chanofruticosinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of methyl chanofruticosinate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions include various derivatives of methyl chanofruticosinate, such as methyl 3-oxo-12-methoxy-N1-decarbomethoxy-14,15-didehydrochanofruticosinate and methyl 3-oxo-11,12-methylenedioxy-N-decarbomethoxy-14,15-didehydrochanofruticosinate .
Wissenschaftliche Forschungsanwendungen
Methyl chanofruticosinate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of indole alkaloids . In biology, it is investigated for its potential as an antibacterial and antifungal agent . In medicine, methyl chanofruticosinate is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Industrially, it is used in the development of natural product-based pharmaceuticals .
Wirkmechanismus
The mechanism of action of methyl chanofruticosinate involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting bacterial cell wall synthesis, altering cell membrane permeability, and inhibiting bacterial metabolism . Additionally, it can inhibit nucleic acid and protein synthesis, contributing to its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Methyl chanofruticosinate is unique among indole alkaloids due to its specific structural features and biological activities. Similar compounds include prunifolines A-F, which also belong to the methyl chanofruticosinate group and are isolated from Kopsia species . These compounds share similar polycyclic ring structures but differ in their specific functional groups and biological activities .
Eigenschaften
IUPAC Name |
dimethyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDZKOEMWHMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.